molecular formula C10H14INO B13304535 2-(Tert-butoxy)-5-iodoaniline

2-(Tert-butoxy)-5-iodoaniline

Cat. No.: B13304535
M. Wt: 291.13 g/mol
InChI Key: HBILPVBFMQJOPT-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a tert-butoxy group and an iodine atom attached to the benzene ring of aniline. The tert-butoxy group is known for its electron-donating properties, while the iodine atom is a heavy halogen that can participate in various chemical reactions.

Preparation Methods

The synthesis of 2-(Tert-butoxy)-5-iodoaniline typically involves the introduction of the tert-butoxy group and the iodine atom onto the aniline ring. One common method is the iodination of 2-(tert-butoxy)aniline using iodine or an iodine-containing reagent under specific reaction conditions. The tert-butoxy group can be introduced through the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

2-(Tert-butoxy)-5-iodoaniline undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Tert-butoxy)-5-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-5-iodoaniline involves its interaction with molecular targets and pathways in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular mechanisms .

Comparison with Similar Compounds

2-(Tert-butoxy)-5-iodoaniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

5-iodo-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14INO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3

InChI Key

HBILPVBFMQJOPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)I)N

Origin of Product

United States

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